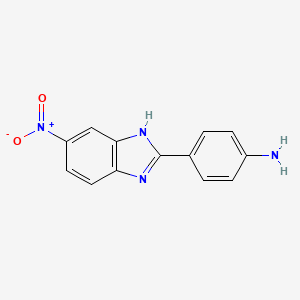

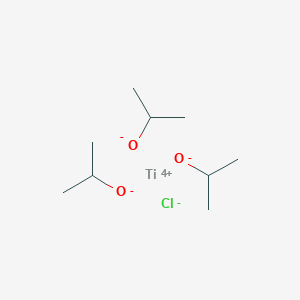

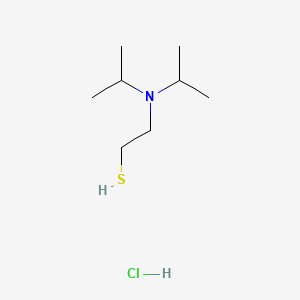

![molecular formula C9H9N3S B1587251 2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide CAS No. 61689-98-3](/img/structure/B1587251.png)

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide

概览

描述

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the overall reaction mechanism.Molecular Structure Analysis

This would involve analyzing the compound’s molecular structure using various spectroscopic techniques such as NMR, IR, and mass spectrometry.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.科研应用

Synthesis and Biological Evaluation

- Researchers developed an efficient approach for the preparation of S-1H-benzo[d]imidazol-2-yl 2hydrazinylethanethioate and its derivatives, evaluating their biological activity against different strains of bacteria, fungi, and antitubercular agents (Desai, Patel, & Patel, 2016).

Anticancer Applications

- A study synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant to good anticancer activity in vitro (Rashid, Husain, & Mishra, 2012).

Inhibitors for TNF-alpha Converting Enzyme

- Novel benzamides with 2-substituted-1H-benzo[d]imidazol-1-yl)methyl were found to be potent selective inhibitors of TNF-alpha Converting Enzyme (TACE), showing potential for oral bioavailability (Ott et al., 2008).

Antimicrobial Activity

- Synthesis of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines showed antibacterial activity comparable to standard drugs like Streptomycin and Benzyl penicillin, and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Novel Approaches in Synthesis

- A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was developed for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles (Veltri et al., 2018).

Anti-Hypertension and Anti-Tumor Effects

- A novel compound was synthesized acting as an AT1 receptor antagonist with both anti-hypertension and anti-tumor effects, showing significant growth inhibition activity (Bao et al., 2015).

Antibacterial and Antifungal Studies

- Studies on novel thiazolidinone and their biological activities included synthesizing compounds that exhibited notable antibacterial and antifungal activities (Bhatt, Nimavat, & Vyas, 2013).

Corrosion Inhibition Studies

- Imidazole-based molecules, including derivatives of 2-(1H-imidazol-1-yl)-1-phenylethan-1-one, were applied as corrosion inhibitors of carbon steel in acidic medium, showing a significant increase in corrosion inhibition efficiency (Costa et al., 2021).

Fluorescent Probes for Bio-Imaging

- The assembly of a luminescent Zn5 cluster from derivatives of benzo[d]imidazol-2-yl showed potential as a fluorescent probe for bio-imaging, useful in detecting small tumors (Zeng et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.

未来方向

This would involve discussing potential future research directions for the compound. This could include potential applications, areas that need further study, and any challenges that need to be overcome.

Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. If you have a different compound in mind or if there’s a specific aspect you’re interested in, feel free to ask!

性质

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMURXFMBQTXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407119 | |

| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide | |

CAS RN |

61689-98-3 | |

| Record name | (1H-Benzimidazol-2-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

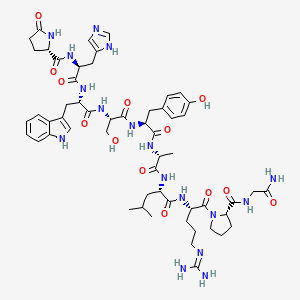

![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)

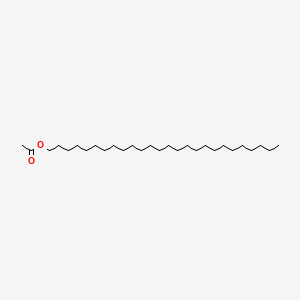

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)

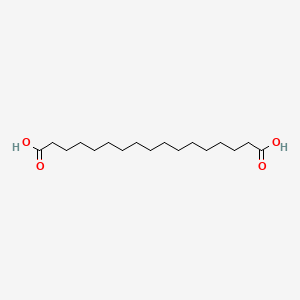

![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)